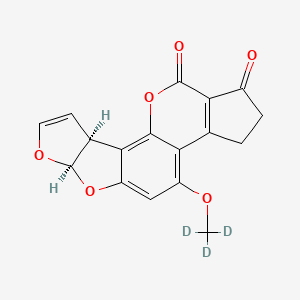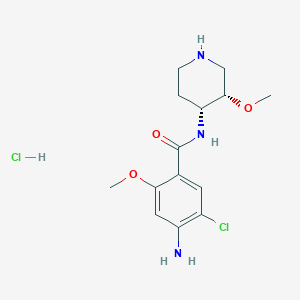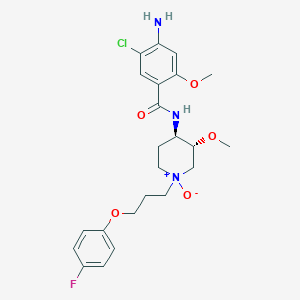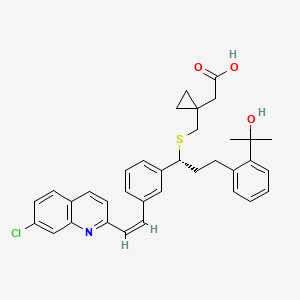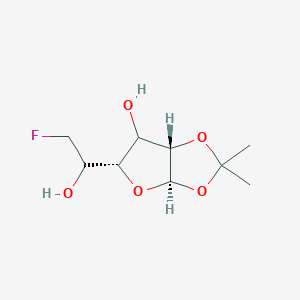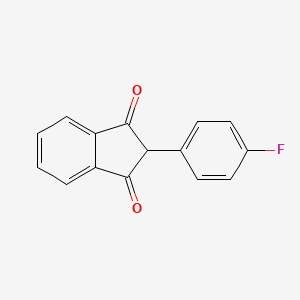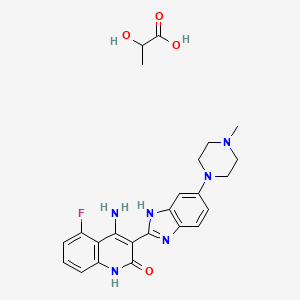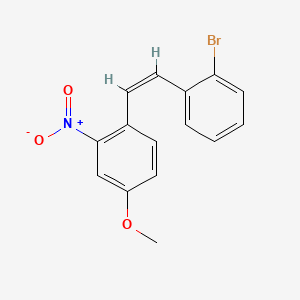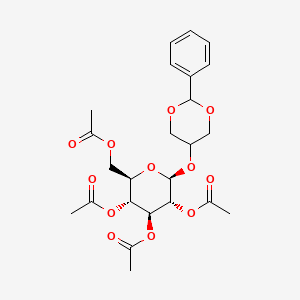![molecular formula C₂₄H₂₅NO₅ B1141305 (13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino CAS No. 87302-61-2](/img/new.no-structure.jpg)
(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinolin-11(9H)-one is a complex organic compound with the molecular formula C24H25NO5 and a molecular weight of 407.46 g/mol. This compound is an intermediate in the synthesis of (+)-(S)-Tylophorine, a major alkaloid of Tylophora indica.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinolin-11(9H)-one involves multiple steps, typically starting from simpler organic molecules.
Industrial Production Methods
化学反応の分析
Types of Reactions
(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinolin-11(9H)-one can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could introduce new functional groups at specific positions on the molecule.
科学的研究の応用
(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinolin-11(9H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including alkaloids like (+)-(S)-Tylophorine.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinolin-11(9H)-one involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival, thereby exerting its anti-cancer effects.
類似化合物との比較
Similar Compounds
- (S)-9,11,12,13,13a,14-Hexahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline
- Other derivatives of dibenzo[f,h]pyrrolo[1,2-b]isoquinoline
Uniqueness
(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinolin-11(9H)-one is unique due to its specific structure and the presence of four methoxy groups at positions 2, 3, 6, and 7. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
特性
CAS番号 |
87302-61-2 |
|---|---|
分子式 |
C₂₄H₂₅NO₅ |
分子量 |
407.46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


